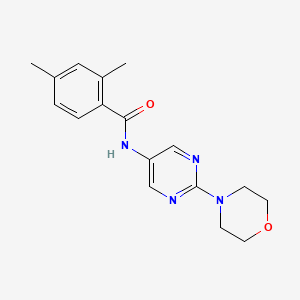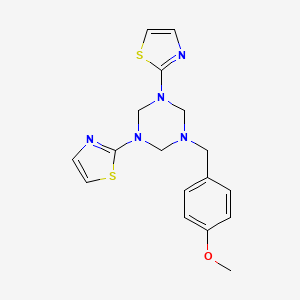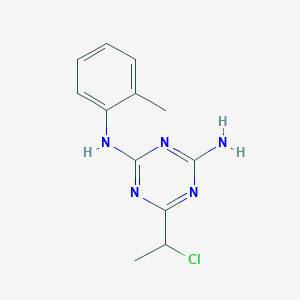![molecular formula C25H25N3O4 B11190350 5-(3,4-dimethoxyphenyl)-2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11190350.png)
5-(3,4-dimethoxyphenyl)-2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethoxyphenyl)-2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a cyclohexane ring, a pyrazole moiety, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of the pyrazole moiety, and the attachment of the dimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethoxyphenyl)-2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
5-(3,4-dimethoxyphenyl)-2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexane-1,3-dione derivatives and pyrazole-containing molecules. These compounds share structural similarities but may differ in their specific functional groups or substituents.
Uniqueness
What sets 5-(3,4-dimethoxyphenyl)-2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione apart is its unique combination of a cyclohexane ring, a pyrazole moiety, and a dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H25N3O4 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-hydroxy-2-[(5-methyl-4-phenyl-1H-pyrazol-3-yl)iminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C25H25N3O4/c1-15-24(16-7-5-4-6-8-16)25(28-27-15)26-14-19-20(29)11-18(12-21(19)30)17-9-10-22(31-2)23(13-17)32-3/h4-10,13-14,18,29H,11-12H2,1-3H3,(H,27,28) |
InChI Key |
ASUMCUVOKQMGPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N=CC2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-cyano(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)ethanoate](/img/structure/B11190267.png)
![Ethyl 4-amino-3-[(3-chlorophenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B11190268.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11190269.png)

![6-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B11190277.png)

![2-[4-(diphenylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B11190290.png)

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol](/img/structure/B11190299.png)

![N-[3-(3,4-dimethoxyphenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]-4-methoxybenzamide](/img/structure/B11190309.png)

![N-(2,4-difluorophenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11190331.png)
![N-(1-Phenylethyl)-2-{4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]-1H-imidazol-1-YL}acetamide](/img/structure/B11190333.png)
